Phenyl N-(2,4-dichlorophenyl)carbamate
Description
Properties
IUPAC Name |
phenyl N-(2,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUGPEZWUUTBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408300 | |
| Record name | Phenyl N-(2,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65141-15-3 | |
| Record name | Phenyl N-(2,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(2,4-DICHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of 2,4-Dichloroaniline with Phenyl Chloroformate
This method involves the stepwise addition of phenyl chloroformate to 2,4-dichloroaniline in the presence of a base such as triethylamine or pyridine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. A typical procedure includes:
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Dissolving 2,4-dichloroaniline (1.0 equiv) in dichloromethane or tetrahydrofuran.
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Adding phenyl chloroformate (1.05 equiv) dropwise at 0–5°C under inert atmosphere.
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Stirring at room temperature for 4–6 hours, followed by aqueous workup and purification via recrystallization.
Yields typically range from 75% to 85%, with purity exceeding 90% after recrystallization. Side products, such as urea derivatives, are minimized by maintaining stoichiometric control and low temperatures during the initial reaction phase.
Condensation of 2,4-Dichlorophenyl Isocyanate with Phenol
An alternative route employs 2,4-dichlorophenyl isocyanate reacting with phenol in anhydrous conditions. This method avoids the use of bases but requires strict moisture control to prevent hydrolysis of the isocyanate. Key steps include:
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Mixing phenol (1.0 equiv) with 2,4-dichlorophenyl isocyanate (1.0 equiv) in toluene or ethyl acetate.
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Heating at 50–60°C for 8–12 hours.
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Isolating the product via solvent evaporation and column chromatography.
This method achieves comparable yields (70–80%) but demands higher energy input and specialized handling due to the toxicity of aromatic isocyanates.
Catalytic Systems and Reaction Optimization
Catalysts play a pivotal role in enhancing reaction efficiency. Zinc acetyl acetonate, as disclosed in patent US6133473A, significantly accelerates carbamate formation while suppressing by-products such as dimerized oximes or hydrolyzed intermediates.
Zinc-Based Catalysts
Zinc acetyl acetonate (0.5–2.0 wt%) in dichloromethane enables reactions to reach 90% completion within 0.5 hours at 0–5°C, as demonstrated in Table 1.
Table 1: Catalyst Loading vs. Reaction Efficiency
| Catalyst (wt%) | Time (h) | Yield (%) | By-Products (%) |
|---|---|---|---|
| 0.5 | 0.5 | 73.2 | 0 |
| 2.0 | 0.5 | 91.2 | 0 |
| None | 16 | 29.3 | 2.7 |
The catalyst facilitates the nucleophilic attack by coordinating to the carbonyl oxygen, lowering the activation energy. Comparative studies with tin-based catalysts (e.g., dibutyltin dilaurate) show inferior performance, with yields plateauing at 60–70% even at higher loadings.
Solvent Selection
Polar aprotic solvents like dichloromethane and tetrahydrofuran are preferred due to their ability to solubilize reactants without participating in side reactions. Nonpolar solvents (e.g., hexane) result in slower kinetics, while protic solvents (e.g., methanol) promote hydrolysis of intermediates.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
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Temperature : Maintained at 0–35°C to balance reaction rate and by-product formation.
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Residence Time : Optimized to 30–60 minutes for batch processes, reduced to 10–15 minutes in flow systems.
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Purification : Crystallization from ethanol/water mixtures achieves >98% purity, avoiding costly chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Aniline + Chloroformate | 85 | 95 | 4–6 | High |
| Isocyanate + Phenol | 80 | 90 | 8–12 | Moderate |
| Catalytic (Zn) | 95 | 99 | 0.5 | High |
The catalytic method using zinc acetyl acetonate outperforms traditional routes in both efficiency and product quality, making it the preferred choice for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted products.
Hydrolysis: The primary products are 2,4-dichloroaniline and phenol.
Scientific Research Applications
Chemical Properties and Structure
The compound features a carbamate functional group attached to a phenyl ring that is substituted with dichlorophenyl. This specific substitution pattern contributes to its diverse biological activities and potential applications. The chemical structure can be represented as:
Chemistry
Phenyl N-(2,4-dichlorophenyl)carbamate is utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules. Its ability to act as an electrophile makes it valuable in various chemical reactions.
Biology
In biological research, this compound is studied for its potential effects on enzymes and cellular processes. Notably, it has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular functions.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit photosynthetic electron transport (PET) in chloroplasts, indicating potential applications as an herbicide in agricultural chemistry .
Medicine
Research on this compound is ongoing to explore its therapeutic applications. Studies indicate that it may possess anti-proliferative effects against certain cancer cell lines while showing minimal toxicity towards normal cells. This selective toxicity is advantageous for developing targeted cancer therapies.
- Cytotoxicity Assessments : In vitro studies have shown that while some derivatives exhibit low cytotoxicity, this compound has moderate anti-proliferative effects against specific cancer cell lines.
Industry
The compound is also used in the production of various chemical products and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Inhibition of Photosynthetic Electron Transport : A study found that this compound effectively inhibited PET in spinach chloroplasts, suggesting its potential use as an herbicide or in agricultural applications .
- Cytotoxicity Assessment : Research involving various human cancer cell lines indicated that while the compound showed some cytotoxic effects, it generally exhibited low toxicity towards non-cancerous cells.
- Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that this compound could effectively bind to target enzymes, disrupting their normal function and leading to altered metabolic outcomes in treated cells .
Mechanism of Action
The mechanism of action of phenyl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Substituent Effects on Electronic Properties
- 35Cl NQR Frequencies: Substitutions on the phenyl ring significantly alter electronic environments. For N-(2-chlorophenyl)acetamide analogs, alkyl side chains reduce 35Cl NQR frequencies, while aryl or chloroalkyl groups increase them .
Crystallographic Data
- Introducing 2,4-dichloro substituents may increase steric hindrance, altering this angle and hydrogen-bonding patterns, thereby affecting solubility and crystal packing.
Physicochemical Properties
Lipophilicity
Lipophilicity (log k) is critical for bioavailability. Comparative HPLC studies of chlorinated carbamates reveal:
The 2,4-dichlorophenyl group is expected to increase lipophilicity compared to non-chlorinated analogs, similar to 3,4-dichlorocinnamanilides. Enhanced lipophilicity may improve membrane permeability but could also elevate toxicity risks .
Antimicrobial Efficacy
- 3,4-Dichlorocinnamanilides : Exhibit broad-spectrum antibacterial activity (submicromolar MIC against S. aureus and MRSA) and low cytotoxicity .
- 4-Chlorocinnamanilides : Less potent than dichloro analogs, suggesting chloro-substitution position and count critically influence activity .
- Phenyl N-(4-chloro-3-(trifluoromethyl)phenyl)carbamate : A structurally related carbamate with trifluoromethyl substitution shows pesticidal applications, highlighting the role of electron-withdrawing groups .
Key Findings and Implications
Structural Flexibility : Chlorine positioning influences crystallographic packing (e.g., hydrogen-bonded chains ) and steric interactions.
Activity Trends: Dichloro-substituted analogs generally outperform mono-chloro derivatives in antimicrobial contexts , supporting further exploration of the target compound’s efficacy.
Biological Activity
Phenyl N-(2,4-dichlorophenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore its biological activity through various studies, including mechanisms of action, effects on cellular processes, and comparisons with related compounds.
Chemical Structure and Properties
This compound, with the chemical formula C13H10Cl2N2O2, features a carbamate functional group attached to a phenyl ring substituted with dichlorophenyl. This unique structure contributes to its diverse biological activities.
The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, which can block their activity and disrupt normal cellular functions. This inhibition can lead to various biological effects, including anti-proliferative activity against cancer cells and modulation of metabolic pathways .
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical cellular processes. For instance, studies have demonstrated its effectiveness in inhibiting photosynthetic electron transport (PET) in chloroplasts, which is essential for plant metabolism . The inhibition of PET suggests potential applications in agricultural chemistry as a herbicide.
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. While some derivatives exhibit low cytotoxicity, this compound has shown moderate anti-proliferative effects in specific assays. For example, it was found to reduce cell viability in certain cancer cell lines while exhibiting minimal toxicity to normal cells .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Inhibition of Photosynthetic Electron Transport : A study found that this compound effectively inhibited PET in spinach chloroplasts, suggesting its potential use as an herbicide or in agricultural applications .
- Cytotoxicity Assessment : Research involving various human cancer cell lines indicated that while the compound showed some cytotoxic effects, it generally exhibited low toxicity towards non-cancerous cells. This selective toxicity is advantageous for therapeutic applications .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that this compound could effectively bind to target enzymes, disrupting their normal function and leading to altered metabolic outcomes in treated cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenyl N-(3,4-dichlorophenyl)carbamate | Chlorine at different positions | Similar enzyme inhibition but varied cytotoxicity |
| Ethyl N-(2,4-dichlorophenyl)carbamate | Ethyl group instead of phenyl | Different chemical properties and potentially varied biological effects |
This comparison highlights how structural modifications can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Phenyl N-(2,4-dichlorophenyl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via the reaction of 2,4-dichloroaniline with phenyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Solvent choice (e.g., anhydrous dichloromethane) and temperature control (0–5°C during reagent mixing) are critical to minimize side reactions like hydrolysis .
- Optimization : Yield improvements (>80%) are achieved by using excess phenyl chloroformate (1.2–1.5 equiv) and inert atmospheres to prevent moisture interference .
Q. How can researchers characterize the purity and structural integrity of this carbamate?
- Analytical Techniques :
- HPLC : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
- Spectroscopy :
- IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
- NMR : ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and carbamate NH (δ 8.1–8.3 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ (calculated for C₁₃H₁₀Cl₂NO₂: 296.0154; observed: 296.0158) .
Q. What structural features differentiate this compound from analogs like Methyl N-(4-chlorophenyl)carbamate?
- Key Differences :
| Feature | This compound | Methyl N-(4-Chlorophenyl)carbamate |
|---|---|---|
| Aromatic substituents | 2,4-Dichlorophenyl | 4-Chlorophenyl |
| Carbamate ester group | Phenyl | Methyl |
| Bioactivity | Enhanced enzyme inhibition | Moderate acetylcholinesterase activity |
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this carbamate?
- Approach :
- Use software like AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). The 2,4-dichlorophenyl group may occupy hydrophobic pockets, while the carbamate NH forms hydrogen bonds with catalytic serine residues .
- Validate predictions via enzyme inhibition assays (IC₅₀ values) and compare with analogs lacking chlorine substituents .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition (e.g., 2.5 μM vs. 5.8 μM):
- Root Causes : Variations in assay conditions (pH, substrate concentration) or compound purity.
- Resolution :
Standardize assay protocols (e.g., Ellman’s method at pH 8.0).
Re-test batches with HPLC-validated purity (>98%) .
Q. How does the chlorine substitution pattern influence metabolic stability in vitro?
- Experimental Design :
- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Key Finding : The 2,4-dichloro configuration reduces CYP450-mediated oxidation compared to monosubstituted analogs, extending half-life (t₁/₂ > 60 min vs. 25 min for 4-chloro derivatives) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Considerations :
- Chiral Intermediates : Use enantioselective catalysts (e.g., BINAP-Ru complexes) if stereocenters are present.
- Byproduct Control : Monitor for phenylurea byproducts (via TLC) during carbamate formation and optimize stirring rates for homogeneous mixing .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
